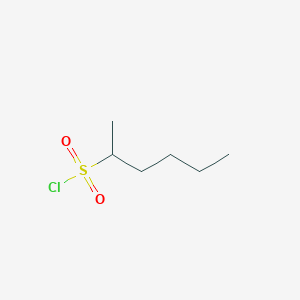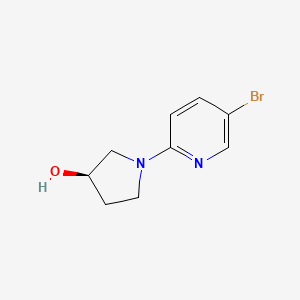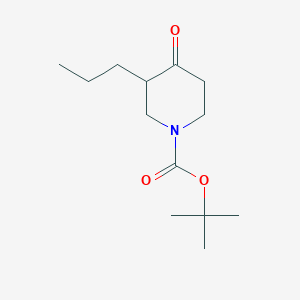
3-(Methanesulfinylmethyl)-2-methylaniline
Overview
Description
3-(Methanesulfinylmethyl)-2-methylaniline (MSMA) is an organic compound with a unique structure that has been used in scientific research for a variety of purposes. It is an important intermediate in the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Reaction and Formation Studies
- Formation of Bis(methylthio)(methylsulfinyl)methane : A study demonstrated the formation of bis(methylthio)(methylsulfinyl)methane through the treatment of methyl (methylthio)methyl sulfoxide with sodium hydride. This reaction involves an abnormal attack of a carbanion on the sulfide linkage, highlighting a unique chemical reaction mechanism (Ogura, Katoh, & Tsuchihashi, 1978).
Electrosynthesis and Polymerisation
- Electrosynthesis of Poly(N-methylaniline) : Research into the electropolymerisation of N-methylaniline has been conducted. This process was studied in organic solvents like dimethylformamide and dimethyl sulfoxide, revealing insights into the formation and characteristics of poly(N-methylaniline) films (Wei et al., 2005).
Biochemical Applications
- Activity in Methyl Coenzyme M Reductase System : A significant application in biochemistry is seen where analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) were investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
Chemical Synthesis and Characterization
Synthesis of Coenzyme M Analogues : The synthesis and investigation of various analogues of 2-(methylthio)ethanesulfonate, important in studies of methanogenesis and methane biosynthesis inhibition, provide insight into the diverse roles of sulfonate compounds in biological systems (Gunsalus et al., 1978).
Oxidation of Methyl (Methylthio)methyl Sulfoxide : The study of the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and other derivatives shows the versatility of these compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).
properties
IUPAC Name |
2-methyl-3-(methylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-8(6-12(2)11)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHVPBMDDDXCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfinylmethyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)



![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)


